molecular formula C16H11BrO3 B2892698 6-Bromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one CAS No. 331821-21-7

6-Bromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one

Cat. No.: B2892698
CAS No.: 331821-21-7
M. Wt: 331.165
InChI Key: GUYIOBAUSCWMBT-UHFFFAOYSA-N
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Description

6-Bromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one (CAS: 331821-21-7) is a brominated coumarin derivative with a molecular formula of C₁₆H₁₁BrO₃ and a molecular weight of 329.99 g/mol. Its structure features a coumarin backbone substituted with a bromine atom at position 6, a 4-hydroxyphenyl group at position 3, and a methyl group at position 4 (Fig. 1). Key physicochemical properties include a hydrogen bond donor count of 1, hydrogen bond acceptor count of 3, and a calculated octanol-water partition coefficient (XLogP) of 3.8, indicating moderate hydrophobicity .

This compound has garnered attention for its bioactivity, particularly as a lipid peroxidation inhibitor (IC₅₀ 37.1 µM) and antioxidant agent.

Properties

IUPAC Name

6-bromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c1-9-13-8-11(17)4-7-14(13)20-16(19)15(9)10-2-5-12(18)6-3-10/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYIOBAUSCWMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Executive Summary

6-Bromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one, a halogenated coumarin derivative, has garnered significant attention in medicinal chemistry due to its potential antioxidant and lipid peroxidation inhibitory properties. This report synthesizes data from peer-reviewed literature to delineate three primary preparation routes: (i) Perkin-Oglialoro condensation followed by regioselective bromination , (ii) ultrasonic-assisted multicomponent reactions , and (iii) directed ortho-bromination using radical initiators . Key findings include optimized reaction conditions (e.g., 50°C ultrasonic irradiation, AIBN-mediated bromination) yielding up to 93% purity, with critical regiochemical control achieved through substrate electronic effects. Structural validation via $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and IR spectroscopy confirms the placement of the bromine at C6 and the hydroxyl group at the 4'-position of the 3-phenyl ring.

Retrosynthetic Analysis and Strategic Approaches

Core Scaffold Disconnection

The target molecule dissects into two fragments:

  • Coumarin nucleus (chromen-2-one with C4-methyl substitution)
  • 3-(4-Hydroxyphenyl) group with C6-bromine

Key intermediates :

  • 3-(4-Acetyloxyphenyl)-4-methylchromen-2-one (for hydroxyl group protection)
  • 6-Bromo-4-methylchromen-2-one (pre-functionalized bromocoumarin)

Synthetic Strategies

  • Fragment Coupling : Pre-brominated coumarin + functionalized phenylacetic acid derivatives.
  • Late-Stage Functionalization : Bromination of pre-assembled 3-(4-hydroxyphenyl)-4-methylchromen-2-one.

Detailed Preparation Methodologies

Method 1: Perkin-Oglialoro Condensation with Sequential Bromination

Step 1: Synthesis of 3-(4-Acetyloxyphenyl)-4-Methylchromen-2-One

Reagents :

  • 4-Hydroxyphenylacetic acid (1.0 equiv)
  • 5-Methyl-2-hydroxyacetophenone (1.2 equiv)
  • Acetic anhydride (solvent), triethylamine (catalyst)

Conditions :

  • Reflux at 140°C for 6–8 hours under nitrogen.

Mechanism :
The reaction proceeds via acid-catalyzed cyclization, forming the coumarin core through elimination of water. Acetylation of the 4'-hydroxyl group prevents oxidation during subsequent bromination.

Yield : 68–72% (isolated as pale-yellow crystals).

Step 2: Regioselective C6-Bromination

Reagents :

  • N-Bromosuccinimide (NBS, 1.1 equiv)
  • 2,2'-Azobis(isobutyronitrile) (AIBN, 0.1 equiv)
  • Carbon tetrachloride (solvent)

Conditions :

  • Reflux at 80°C for 3–4 hours under radical initiation.

Regiochemical Rationale :
The C6 position is activated by the electron-donating methyl group at C4, directing bromination via radical stabilization. Competing bromination at C8 is suppressed due to steric hindrance from the 3-(4-acetyloxyphenyl) group.

Yield : 85–89% (orange crystalline solid).

Step 3: Deprotection of Acetyloxy Group

Reagents :

  • Hydrazine monohydrate (3.0 equiv)
  • Methanol (solvent)

Conditions :

  • Stirring at 25°C for 2 hours.

Outcome :
Quantitative deprotection (≥98%) to yield this compound.

Analytical Data :

  • $$ ^1H $$-NMR (DMSO-$$ d_6 $$): δ 9.69 (s, 1H, -OH), 8.29 (s, 1H, H-4), 7.83–6.63 (m, 8H, aromatic), 2.67 (s, 3H, C4-CH$$ _3 $$).
  • IR (KBr): 3427 cm$$ ^{-1} $$ (-OH stretch), 1724 cm$$ ^{-1} $$ (C=O).

Method 2: Ultrasonic-Assisted Multicomponent Reaction

Reagents :

  • 3-Acetyl-4-methylchromen-2-one (1.0 equiv)
  • 4-Hydroxyphenylboronic acid (1.2 equiv)
  • CuBr$$ _2 $$ (catalyst, 0.2 equiv)

Conditions :

  • Ultrasonic irradiation (40 kHz) in dioxane at 50°C for 20–60 minutes.

Advantages :

  • 30% reduction in reaction time compared to thermal methods.
  • Avoids protection/deprotection steps via direct C3-arylation.

Yield : 76–81% (reddish-brown powder).

Method 3: Directed Ortho-Bromination Using Chitosan Catalysis

Reagents :

  • 3-(4-Hydroxyphenyl)-4-methylchromen-2-one (1.0 equiv)
  • NBS (1.05 equiv)
  • Chitosan-grafted silica (10 mol%)

Conditions :

  • Solvent-free, 60°C for 2 hours.

Green Chemistry Metrics :

  • E-factor: 0.8 (superior to traditional methods with E-factor >5).
  • Catalyst recyclability: 5 cycles without activity loss.

Yield : 88% (high-purity product).

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2 Method 3
Total Yield 58–64% 76–81% 88%
Reaction Time 12–14 hours 1 hour 2 hours
Catalyst Toxicity High (AIBN) Moderate (Cu) Low (chitosan)
Regioselectivity 98% C6 95% C6 99% C6
Scalability Pilot-scale Lab-scale Industrial

Key Observations :

  • Method 3 achieves superior atom economy (92%) due to solvent-free conditions.
  • Ultrasonic methods (Method 2) enable rapid arylation but require costly boronic acids.

Mechanistic Insights and Optimization Strategies

Bromination Selectivity Controls

The C6 position’s reactivity is governed by:

  • Electronic Effects : Methyl group at C4 increases electron density at C6 via conjugation.
  • Steric Shielding : Bulky 3-(4-hydroxyphenyl) group hinders bromination at C8.

Computational Validation :
DFT calculations (B3LYP/6-31G*) show a 12.3 kcal/mol lower activation energy for C6 bromination vs. C8.

Solvent Optimization

  • Carbon tetrachloride : Maximizes NBS solubility but poses environmental hazards.
  • Ethyl acetate : Alternative solvent with comparable yields (83%) and reduced toxicity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer activity may involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

6,8-Dibromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one (4k)

  • Structure : Differs by an additional bromine atom at position 6.
  • Bioactivity: Exhibits stronger lipid peroxidation inhibition (IC₅₀ 36.9 µM) compared to the monosubstituted 6-bromo analogue.
  • Synthesis : Prepared via bromination of precursor coumarins, yielding 63–68% under optimized conditions .

6-Bromo-3-(4,5-diacetyloxyphenyl)-4-methylchromen-2-one (3m)

  • Structure : Features acetylated hydroxyl groups on the 4-hydroxyphenyl ring.
  • Bioactivity : Shows comparable lipid peroxidation inhibition (IC₅₀ 37.1 µM) to the parent compound but reduced hydroxyl radical scavenging due to acetyl group steric hindrance .
  • Stability : Acetylation improves metabolic stability but reduces solubility .

Modifications on the 3-Phenyl Ring

3-(4-Fluorophenyl) Analogues

  • Example : 6-Bromo-3-(4-fluorophenyl)-4-methylchromen-2-one.
  • Bioactivity : Fluorine substitution enhances lipophilicity (XLogP ~4.2) and LOX inhibition (IC₅₀ 11.4 µM) due to increased electronegativity and enzyme binding affinity .
  • Synthesis : Achieved via Suzuki-Miyaura coupling with fluorophenyl boronic acids, yielding 60–70% .

3-(4-Dimethylaminophenyl) Derivatives

  • Example: 6-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one (Compound 5).
  • Photoreactivity: The dimethylamino group induces a bathochromic shift in UV-Vis spectra, enhancing photostability compared to hydroxyl-substituted analogues .
  • Applications : Used in photosensitive materials and fluorescence-based assays .

Heterocyclic and Functional Group Replacements

Pyrimidine-Substituted Analogues

  • Example : 3-(4-Hydroxyphenyl)-6-(2-methoxypyrimidin-5-yl)-4-methylchromen-2-one (4h).
  • Synthesis : Synthesized via palladium-catalyzed cross-coupling (63% yield), demonstrating versatility in introducing heterocyclic moieties .

Indole-Substituted Derivatives

  • Example : 3-(4-Hydroxyphenyl)-6-(1H-indol-6-yl)-4-methylchromen-2-one (4j).
  • Synthesis : Prepared using indolyl boronic acids under ligand-free Suzuki conditions (69% yield) .
  • Activity: The indole moiety improves cell permeability and cytotoxicity in cancer cell lines (e.g., A375 melanoma) .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity (IC₅₀ or % Inhibition) Synthesis Yield (%) Reference
6-Bromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one 329.99 6-Br, 4-Me, 3-(4-OH-Ph) Lipid peroxidation: 37.1 µM 63–68
6,8-Dibromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one 408.89 6,8-Br₂, 4-Me, 3-(4-OH-Ph) Lipid peroxidation: 36.9 µM 63–68
6-Bromo-3-(4-fluorophenyl)-4-methylchromen-2-one 331.98 6-Br, 4-Me, 3-(4-F-Ph) LOX inhibition: 11.4 µM 60–70
3-(4-Hydroxyphenyl)-6-(2-methoxypyrimidin-5-yl)-4-methylchromen-2-one 377.29 6-(2-MeO-pyrimidinyl), 3-(4-OH-Ph) DNA interaction: N/A 63

Key Research Findings

  • Electron-Withdrawing Effects : Bromine at position 6 enhances antioxidant activity by stabilizing radical intermediates, while fluorine at the 4-phenyl position improves enzyme inhibition .
  • Synthetic Flexibility : Palladium-catalyzed cross-coupling enables diverse functionalization, with yields >60% under ligand-free conditions .
  • Structure-Activity Relationships (SAR): Di-substituted bromine analogues (e.g., 4k) outperform monosubstituted derivatives in lipid peroxidation assays, highlighting the importance of halogen positioning .

Biological Activity

6-Bromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one, a derivative of coumarin, has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including anticancer, antioxidant, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress. This is primarily due to the presence of the hydroxyl group, which can donate protons to reactive species .
  • Anticancer Activity : Research indicates that this compound inhibits key enzymes and signaling pathways associated with cell proliferation and survival. Notably, it has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer) .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its lipophilicity, enhanced by the bromine atom, facilitates membrane permeability, contributing to its efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the structure significantly influence the biological activity of coumarin derivatives. For instance:

  • Substituents : The presence of halogen atoms (like bromine) and hydroxyl groups at specific positions enhances the compound's lipophilicity and biological activity. In particular, 6-bromo substitution has been linked to improved antioxidant and anticancer properties .
  • Comparative Analysis : When compared with other coumarin derivatives:
    • 4-Hydroxycoumarin is known for its anticoagulant properties but lacks the broader spectrum of activities exhibited by this compound.
    • 6,8-Dibromo derivatives show significant antioxidant activity, indicating that multiple bromine substitutions may synergistically enhance biological effects .

Anticancer Activity

A study evaluating the anticancer properties of various coumarin derivatives found that this compound exhibited potent cytotoxicity against MCF-7 cells with an IC50 value of approximately 12 µg/mL. This was comparable to other potent derivatives tested .

Antioxidant Activity

In a DPPH assay, this compound demonstrated significant free radical scavenging activity, with a percentage inhibition reaching up to 90% at a concentration of 200 µg/mL. These results suggest its potential use as a natural antioxidant agent in therapeutic applications .

Antimicrobial Activity

The antimicrobial efficacy was assessed against various bacterial strains, showing notable inhibition zones for both Gram-positive (e.g., Streptococcus pyogenes) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. The compound's effectiveness highlights its potential as a lead candidate for developing new antimicrobial agents .

Data Summary Table

Biological ActivityObserved EffectsIC50 ValuesReference
AnticancerCytotoxicity in MCF-7 cells~12 µg/mL
AntioxidantFree radical scavenging90% inhibition at 200 µg/mL
AntimicrobialInhibition of bacterial growthNot specified

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, 4-bromobenzaldehyde can react with 5,5-dimethylcyclohexane-1,3-dione in ethanol under acidic conditions (e.g., L-proline catalysis) to form the chromenone backbone. Subsequent functionalization with hydroxyl and methyl groups is achieved via nucleophilic substitution or Friedel-Crafts alkylation . Alternative routes include cyclization using DMSO/I₂ or DMSO/CuCl₂ for halogenated derivatives, though reaction yields vary with solvent polarity and catalyst choice .

Q. How can researchers purify this compound effectively?

  • Methodological Answer : Purification typically involves recrystallization using solvents like ethanol or methanol, which exploit differences in solubility between the product and byproducts. For complex mixtures, column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is recommended. Purity should be confirmed via HPLC or melting-point analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon frameworks.
  • HRMS : Validates molecular weight (e.g., observed m/z 331.16 for C₁₆H₁₁BrO₃) .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch ~1700 cm⁻¹, O–H stretch ~3200 cm⁻¹) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s bioactivity and electronic structure?

  • Methodological Answer : Bromine enhances electrophilic character, improving binding to biological targets (e.g., enzymes or DNA). Computational studies (DFT) reveal bromine’s electron-withdrawing effect stabilizes the chromenone ring, increasing dipole moments and polar surface area, which correlates with enhanced membrane permeability . Comparative studies with non-brominated analogs show reduced antimicrobial activity, confirming bromine’s role .

Q. What structural features govern its crystal packing and intermolecular interactions?

  • Methodological Answer : X-ray crystallography reveals intramolecular N–H⋯O hydrogen bonds forming S(6) ring motifs, while intermolecular N–H⋯O bonds stabilize hexagonal packing parallel to the ab-plane. The bromophenyl ring’s dihedral angle (85.6° relative to the chromenone plane) minimizes steric clashes .

Q. How can contradictions in reaction yields from different synthetic methods be resolved?

  • Methodological Answer : Variability often arises from solvent polarity (e.g., ethanol vs. DMF) and catalyst efficiency. Kinetic studies (e.g., monitoring via TLC or in situ IR) can identify rate-limiting steps. For example, protic solvents like ethanol favor cyclization, while polar aprotic solvents (DMF) improve electrophilic substitution but may increase side reactions .

Q. What computational methods predict interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) using the compound’s SMILES/InChI (e.g., C1=CC(=CC=C1C2=C(C(=O)OC3=C2C=CC(=C3)Br)O)C) identifies binding affinities to targets like COX-2 or bacterial topoisomerases. MD simulations assess stability of ligand-protein complexes, with bromine forming halogen bonds to active-site residues .

Q. What challenges arise in optimizing substituents for improved pharmacological activity?

  • Methodological Answer : Substituent effects are non-linear; for example, adding electron-donating groups (e.g., –OCH₃) to the 4-hydroxyphenyl ring may reduce activity by destabilizing charge-transfer interactions. Systematic SAR studies using Hammett constants (σ) and ClogP calculations balance electronic and lipophilic effects .

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